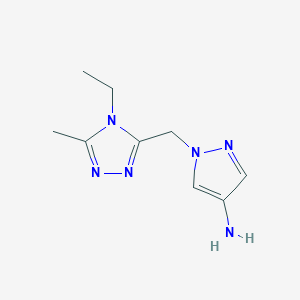![molecular formula C18H26N5O9P B13630450 Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)
Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione is a complex organic compound with significant scientific interest
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione involves multiple steps. The process typically starts with the preparation of the pteridine core, followed by the introduction of the dimethyl and trihydroxy pentyl groups. The final step involves the addition of the methyl phosphonato group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific groups within the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Riboflavin: A structurally related compound with similar functional groups.
Flavin Mononucleotide: Another related compound with comparable biological activity.
Uniqueness
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione is unique due to its specific structural features, such as the methyl phosphonato group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H26N5O9P |
|---|---|
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
azanium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] methyl phosphate |
InChI |
InChI=1S/C18H23N4O9P.H3N/c1-8-4-10-11(5-9(8)2)22(16-14(19-10)17(26)21-18(27)20-16)6-12(23)15(25)13(24)7-31-32(28,29)30-3;/h4-5,12-13,15,23-25H,6-7H2,1-3H3,(H,28,29)(H,21,26,27);1H3/t12-,13+,15-;/m1./s1 |
Clave InChI |
USCIJRQFJWRGLJ-ZCGPAKHCSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)([O-])OC)O)O)O.[NH4+] |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OC)O)O)O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


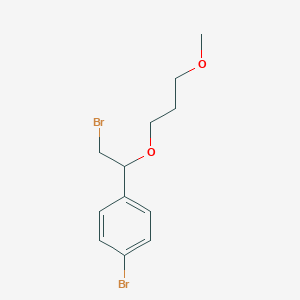
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
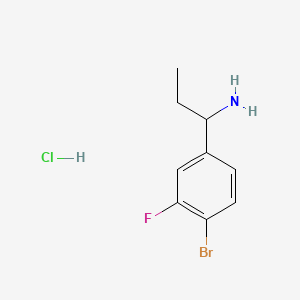
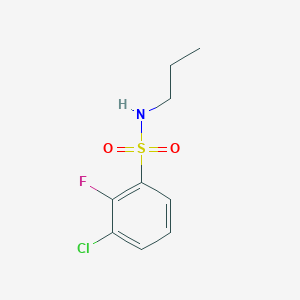

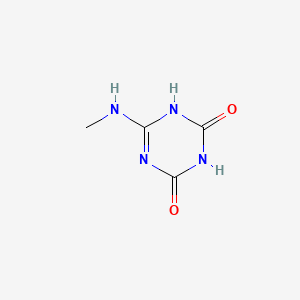


![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
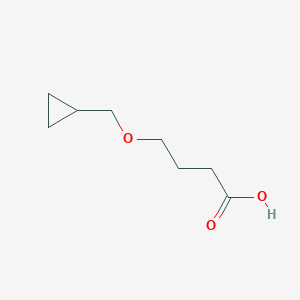
![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
